Cas no 2716-53-2 (1-Monoelaidin)
1-Monoelaidin structure
Product Name:1-Monoelaidin
CAS-nummer:2716-53-2
MF:C21H40O4
MW:356.539907455444
MDL:MFCD00069635
CID:238300
PubChem ID:87573043
Update Time:2025-04-19
1-Monoelaidin Chemische en fysische eigenschappen
Naam en identificatie
-
- 9-Octadecenoic acid, 2,3-dihydroxypropyl ester, (E)-
- 1-Monoelaidin
- Monoelaidin
- 1-DECANOYL-RAC-GLYCEROL
- 1-MONOCAPRIN
- 1-MONODECANOYL GLYCEROL
- 1-monoglyceride of capric acid
- 1-monooleoylglycerol
- 1-monooleoyl-rac-glycerol
- capric acid 1-monoglyceride
- capric acid glyceryl ester
- Capric acid monoglyceride
- DECANOIN
- Decanoin, 1-mono-
- Glycerol 1-monodecanoate
- glycerol caprate
- glycerol decanoate
- glycerol monocaprate
- glycerol mono-oleate
- glyceryl monocaprate
- glyceryl monooleate
- monoglyceryl oleate
- oleic acid
- Glycerol α-Monoelaidate
- 1-Mono-trans-9-octadecenoyl Glycerol
- 1-[(9E)-octadecenoyl]glycerol
- 2,3-Dihydroxypropyl elaidate
- trans-Monoelaidin
- 1-elaidoylglycerol
- 9-Octadecenoicacid-,2,3-dihydroxypropylester
- 9-Octadecenoicacid(E)-,2,3-dihydroxypropylester
- Glycerol alpha-Monoelaidate
- Glycerol 1-(9-octadecenoate)
- RZRNAYUHWVFMIP-MDZDMXLPSA-N
- 1-[(E)-octadec-9-enoyl]glycerol
- 251983-
-
- MDL: MFCD00069635
- Inchi: 1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+
- InChI-sleutel: RZRNAYUHWVFMIP-MDZDMXLPSA-N
- LACHT: O(CC(CO)O)C(CCCCCCC/C=C/CCCCCCCC)=O
Berekende eigenschappen
- Exacte massa: 356.2928
- Monoisotopische massa: 356.293
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 19
- Complexiteit: 315
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.5
- Topologisch pooloppervlak: 66.8
Experimentele eigenschappen
- Kleur/vorm: 无可用
- Dichtheid: 0.969
- Smeltpunt: 56.0 to 59.0 deg-C
- Kookpunt: 483.3°C at 760 mmHg
- Vlampunt: 155.4°C
- Brekindex: 1.478
- PSA: 66.76
- LogboekP: 4.92030
- Oplosbaarheid: 无可用
1-Monoelaidin Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41139-1g |
1-Monoelaidin |
2716-53-2 | 97% | 1g |
1376.00 | 2021-06-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863328-1g |
Monoelaidin |
2716-53-2 | ≥97%(GC) | 1g |
¥997.00 | 2022-09-01 | |
| Larodan | 31-1813-7-25mg |
9(E)-Monooctadecenoin |
2716-53-2 | >99% | 25mg |
€92.00 | 2025-03-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863328-250mg |
Monoelaidin |
2716-53-2 | ≥97%(GC) | 250mg |
¥351.00 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X64985-250mg |
9-Octadecenoicacid(E)-,2,3-dihydroxypropylester |
2716-53-2 | ≥97%(GC) | 250mg |
¥288.0 | 2023-09-05 | |
| TRC | M542000-1g |
1-Monoelaidin |
2716-53-2 | 1g |
$150.00 | 2023-05-17 | ||
| TRC | M542000-2.5g |
1-Monoelaidin |
2716-53-2 | 2.5g |
$316.00 | 2023-05-17 | ||
| TRC | M542000-5g |
1-Monoelaidin |
2716-53-2 | 5g |
$597.00 | 2023-05-17 | ||
| TRC | M542000-10g |
1-Monoelaidin |
2716-53-2 | 10g |
$1154.00 | 2023-05-17 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1075-1G |
Monoelaidin |
2716-53-2 | >97.0%(GC) | 1g |
¥950.00 | 2024-04-16 |
1-Monoelaidin Gerelateerde literatuur
-
Anna Akinshina,Chinmay Das,Massimo G. Noro Phys. Chem. Chem. Phys. 2016 18 17446
-
Hiroshi Takahashi,Akira Matsuo,Ichiro Hatta Phys. Chem. Chem. Phys. 2002 4 2365
-
Michael Rappolt,Fernando Cacho-Nerin,Christian Morello,Anan Yaghmur Soft Matter 2013 9 6291
-
Chandrashekhar V. Kulkarni,Wolfgang Wachter,Guillermo Iglesias-Salto,Sandra Engelskirchen,Silvia Ahualli Phys. Chem. Chem. Phys. 2011 13 3004
-
Wye-Khay Fong,Tracey L. Hanley,Benjamin Thierry,Adam Tilley,Nigel Kirby,Lynne J. Waddington,Ben J. Boyd Phys. Chem. Chem. Phys. 2014 16 24936
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